molecular formula C10H13BrN4 B12984106 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine

Cat. No.: B12984106
M. Wt: 269.14 g/mol
InChI Key: METVZKNAJIDUFJ-UHFFFAOYSA-N
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Description

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is a complex organic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • Pyrrolo[2,1-f][1,2,4]triazin-4-one
  • 2,7-Disubstituted-pyrrolo[2,1-f][1,2,4]triazines

Uniqueness

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine stands out due to its specific substitution pattern and the presence of the N,N-dimethylethan-1-amine group. This unique structure imparts distinct electronic and steric properties, making it particularly valuable in the design of selective inhibitors and advanced materials .

Properties

Molecular Formula

C10H13BrN4

Molecular Weight

269.14 g/mol

IUPAC Name

2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H13BrN4/c1-14(2)6-5-10-12-7-8-3-4-9(11)15(8)13-10/h3-4,7H,5-6H2,1-2H3

InChI Key

METVZKNAJIDUFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

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